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molecular formula C20H14N2O2 B8755945 5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione CAS No. 5862-38-4

5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione

Cat. No. B8755945
M. Wt: 314.3 g/mol
InChI Key: SNDAOXYSCAWUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06031100

Procedure details

To 120.0 g of polyphosphoric acid (118%) was added with stirring 20.0 g (52.9 mmol) of 2,5-bis(phenylamino)-1,4-cyclohexadiene-1,4-dicarboxylic acid dimethyl ester. The stirred mixture was irradiated in the microwave oven for 1.5 minutes. After the reaction mixture was cooled to 80° C., water was added with stirring. The resultant slurry was stirred for 5 minutes, after which the solid component was collected by filtration and washed with 3.0 liters of water. The presscake was dried overnight in an oven at 60° C. to give 15.9 g of 6,13-dihydroquinacridone (95.7% yield, 97.0% spectroscopic purity).
[Compound]
Name
polyphosphoric acid
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]1[CH2:10][C:9]([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:8]([C:18]([O:20]C)=O)[CH2:7][C:6]=1[NH:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:4]>O>[CH2:7]1[C:6]2[NH:22][C:23]3[C:24]([C:3](=[O:4])[C:5]=2[CH2:10][C:9]2[NH:11][C:12]4[C:13]([C:18](=[O:20])[C:8]1=2)=[CH:14][CH:15]=[CH:16][CH:17]=4)=[CH:25][CH:26]=[CH:27][CH:28]=3

Inputs

Step One
Name
polyphosphoric acid
Quantity
120 g
Type
reactant
Smiles
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
COC(=O)C1=C(CC(=C(C1)NC1=CC=CC=C1)C(=O)OC)NC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The stirred mixture was irradiated in the microwave oven for 1.5 minutes
Duration
1.5 min
STIRRING
Type
STIRRING
Details
The resultant slurry was stirred for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
after which the solid component was collected by filtration
WASH
Type
WASH
Details
washed with 3.0 liters of water
CUSTOM
Type
CUSTOM
Details
The presscake was dried overnight in an oven at 60° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C1C2=C(CC3=C1NC4=CC=CC=C4C3=O)NC5=CC=CC=C5C2=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g
YIELD: PERCENTYIELD 95.7%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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